molecular formula C17H15F6N3O4 B11091316 methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate

methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate

Cat. No.: B11091316
M. Wt: 439.31 g/mol
InChI Key: IOCQQAYXCBYNIS-UHFFFAOYSA-N
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Description

METHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3,3,3-TRIFLUORO-2-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring

Preparation Methods

The synthesis of METHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3,3,3-TRIFLUORO-2-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE typically involves multiple steps. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the pyrazole ring can participate in substitution reactions, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3,3,3-TRIFLUORO-2-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use. Studies have shown that the compound can bind to proteins and alter their function, which is crucial for its biological activity .

Comparison with Similar Compounds

When compared to other similar compounds, METHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3,3,3-TRIFLUORO-2-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE stands out due to its unique trifluoromethyl group and pyrazole ring structure. Similar compounds include:

Properties

Molecular Formula

C17H15F6N3O4

Molecular Weight

439.31 g/mol

IUPAC Name

methyl 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate

InChI

InChI=1S/C17H15F6N3O4/c1-9-11(12(27)26(25(9)2)10-7-5-4-6-8-10)15(14(29)30-3,17(21,22)23)24-13(28)16(18,19)20/h4-8H,1-3H3,(H,24,28)

InChI Key

IOCQQAYXCBYNIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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